molecular formula C7H11NO3S B2732495 Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate CAS No. 155914-65-1

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate

Cat. No.: B2732495
CAS No.: 155914-65-1
M. Wt: 189.23
InChI Key: HRPOOOAMAMBATB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and chemical properties. The presence of the thiazolidine ring enhances its pharmacological potential, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate can be synthesized through various methods. One common approach involves the cyclization of ethyl 2-bromoacetate with thiourea under basic conditions to form the thiazolidine ring. The reaction typically proceeds as follows:

    Reactants: Ethyl 2-bromoacetate and thiourea.

    Conditions: Basic medium, often using sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and exerting its biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate can be compared with other thiazolidine derivatives:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of peptides and proteins.

    Thiazolidine-2-thione: Investigated for its antimicrobial activity.

The uniqueness of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research.

Properties

IUPAC Name

ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-2-11-6(9)5-8-3-4-12-7(8)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPOOOAMAMBATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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